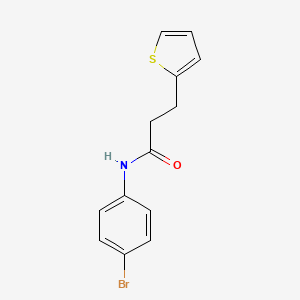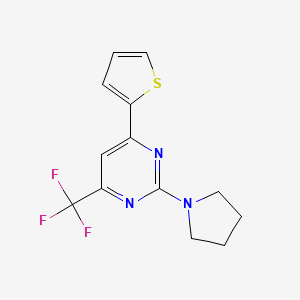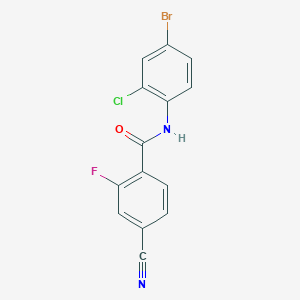
N-(4-bromophenyl)-3-(2-thienyl)propanamide
説明
N-(4-bromophenyl)-3-(2-thienyl)propanamide, also known as BTP, is a chemical compound that has been widely studied for its potential applications in scientific research. BTP is a derivative of the compound thienylpropanamide, which has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and neuroprotective effects, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-3-(2-thienyl)propanamide in lab experiments is its well-established synthesis method and the abundance of literature on the compound. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a potentially useful tool for studying these targets. However, one limitation of using N-(4-bromophenyl)-3-(2-thienyl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are numerous areas of research that could benefit from further study of N-(4-bromophenyl)-3-(2-thienyl)propanamide. One area of interest is the development of new cancer therapies based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)propanamide and its potential use in the treatment of neurological disorders. Other potential areas of research include the development of new synthetic methods for N-(4-bromophenyl)-3-(2-thienyl)propanamide and the investigation of its potential use as a tool for studying enzyme and receptor activity in the body.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-(2-thienyl)propanamide is a chemical compound that has shown great promise in scientific research. Its potential applications in the fields of cancer treatment and neuroprotection make it a compound of great interest to researchers. While further research is needed to fully understand the mechanism of action and potential limitations of N-(4-bromophenyl)-3-(2-thienyl)propanamide, its well-established synthesis method and abundance of literature make it a valuable tool for studying a variety of targets in the body.
科学的研究の応用
N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-bromophenyl)-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMRRIGFPNQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(benzoylamino)propyl]isonicotinamide](/img/structure/B4393034.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4393047.png)
![N-(4-methoxyphenyl)-2-{[4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4393052.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4393072.png)
![N-[3-(allyloxy)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4393079.png)
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
![4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4393102.png)

![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)
![N-{1-benzyl-2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-4-ethylbenzamide](/img/structure/B4393122.png)
![N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea](/img/structure/B4393127.png)